2-((1-(4-(azepan-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione 2-((1-(4-(azepan-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 326007-85-6
VCID: VC7264274
InChI: InChI=1S/C31H33N3O5S/c35-29(24-11-13-25(14-12-24)40(38,39)33-17-3-1-2-4-18-33)32-19-15-22(16-20-32)21-34-30(36)26-9-5-7-23-8-6-10-27(28(23)26)31(34)37/h5-14,22H,1-4,15-21H2
SMILES: C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)CN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O
Molecular Formula: C31H33N3O5S
Molecular Weight: 559.68

2-((1-(4-(azepan-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

CAS No.: 326007-85-6

Cat. No.: VC7264274

Molecular Formula: C31H33N3O5S

Molecular Weight: 559.68

* For research use only. Not for human or veterinary use.

2-((1-(4-(azepan-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione - 326007-85-6

Specification

CAS No. 326007-85-6
Molecular Formula C31H33N3O5S
Molecular Weight 559.68
IUPAC Name 2-[[1-[4-(azepan-1-ylsulfonyl)benzoyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione
Standard InChI InChI=1S/C31H33N3O5S/c35-29(24-11-13-25(14-12-24)40(38,39)33-17-3-1-2-4-18-33)32-19-15-22(16-20-32)21-34-30(36)26-9-5-7-23-8-6-10-27(28(23)26)31(34)37/h5-14,22H,1-4,15-21H2
Standard InChI Key KUWWYTYTAZODEZ-UHFFFAOYSA-N
SMILES C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)CN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O

Introduction

Chemical Identity and Structural Features

Basic Identifiers

The compound’s molecular formula is C₃₁H₃₃N₃O₅S, with a molecular weight of 559.68 g/mol. Key identifiers include:

PropertyValue
CAS Registry Number326007-85-6
IUPAC Name2-[[1-[4-(azepan-1-ylsulfonyl)benzoyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione
SMILESC1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)CN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O
InChIKeyKUWWYTYTAZODEZ-UHFFFAOYSA-N

The azepane (7-membered nitrogen-containing ring) and piperidine (6-membered nitrogen-containing ring) moieties are critical to its three-dimensional conformation, while the sulfonyl group enhances polarity and potential target-binding interactions .

Structural Analysis

The molecule comprises three distinct regions:

  • Benzo[de]isoquinoline-1,3-dione core: A fused aromatic system known for intercalating into DNA and inhibiting topoisomerases in related compounds .

  • Piperidinylmethyl bridge: A flexible spacer linking the core to the benzoyl group, enabling conformational adaptability during target binding.

  • 4-(Azepan-1-ylsulfonyl)benzoyl group: The sulfonamide moiety attached to a benzoyl ring provides hydrogen-bonding capabilities, while the azepane ring introduces steric bulk and lipophilicity .

The sulfonyl group (-SO₂-) acts as a hydrogen-bond acceptor, a feature commonly exploited in drug design to enhance binding affinity to enzymatic active sites.

Synthesis and Physicochemical Properties

Physicochemical Characteristics

  • Solubility: Predicted low aqueous solubility due to high lipophilicity (clogP ≈ 4.2 estimated from structural analogs).

  • Stability: The sulfonamide and amide groups may confer sensitivity to acidic or basic hydrolysis, necessitating storage under inert conditions .

  • Spectroscopic Data: IR spectra would show peaks for sulfonyl (1350–1160 cm⁻¹) and carbonyl (1680–1640 cm⁻¹) groups. NMR would reveal aromatic protons (δ 7.0–8.5 ppm) and azepane/piperidine methylenes (δ 1.5–3.5 ppm).

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